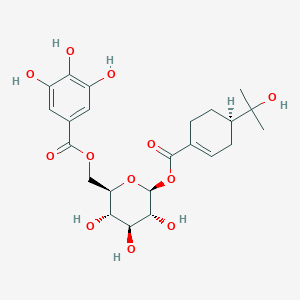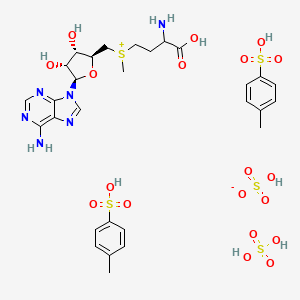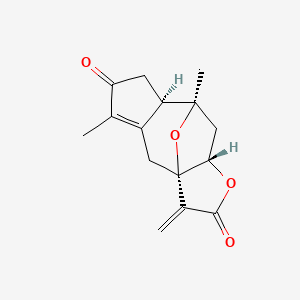![molecular formula C18H18F2N2O6S2 B1263731 N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-pyrrolidinyl]-2,6-difluorobenzenesulfonamide](/img/structure/B1263731.png)
N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-pyrrolidinyl]-2,6-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-pyrrolidinyl]-2,6-difluorobenzenesulfonamide is a sulfonamide.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Biofilm Inhibition Properties
A significant application of compounds related to N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-pyrrolidinyl]-2,6-difluorobenzenesulfonamide is in the field of antibacterial research. These compounds have been found to exhibit inhibitory action against biofilms of bacterial strains such as Escherichia coli and Bacillus subtilis. Specifically, some derivatives showed suitable inhibitory action against these biofilms, indicating their potential as antibacterial agents (Abbasi et al., 2020). Additionally, certain derivatives of these compounds have demonstrated good antibacterial activity against various Gram-positive and Gram-negative bacterial strains, suggesting their use as potential therapeutic agents for inflammatory ailments (Abbasi et al., 2017).
Enzyme Inhibition and Potential Therapeutic Use
These compounds have also been studied for their enzyme inhibitory properties. For instance, some synthesized derivatives exhibited substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, which are important targets in diabetes and Alzheimer's disease treatment (Abbasi et al., 2019). This indicates the potential of these compounds in developing treatments for such diseases.
Potential in Drug Development
The structural properties of these compounds have made them subjects of interest in drug development research. For instance, their role as antagonists in targeting GPR119 receptors has been explored, which is relevant in the prevention of human HIV-1 infection (Yu et al., 2014). Additionally, their potential as novel κ-opioid receptor antagonists has been investigated, which is significant in the context of treating depression and addiction disorders (Grimwood et al., 2011).
Antimicrobial and Antifungal Applications
These compounds have been synthesized and evaluated for their antimicrobial and antifungal potentials, indicating their effectiveness as promising antibacterial and antifungal agents. This includes their ability to exhibit suitable antibacterial and antifungal potential with low hemolytic activity, making them viable for therapeutic applications (Abbasi et al., 2020).
Eigenschaften
Produktname |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-pyrrolidinyl]-2,6-difluorobenzenesulfonamide |
|---|---|
Molekularformel |
C18H18F2N2O6S2 |
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]-2,6-difluorobenzenesulfonamide |
InChI |
InChI=1S/C18H18F2N2O6S2/c19-14-2-1-3-15(20)18(14)29(23,24)21-12-6-7-22(11-12)30(25,26)13-4-5-16-17(10-13)28-9-8-27-16/h1-5,10,12,21H,6-9,11H2 |
InChI-Schlüssel |
GTNGQRRXRAEINQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1NS(=O)(=O)C2=C(C=CC=C2F)F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1S,3S,4R,5S)-3-[(Z)-3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B1263652.png)

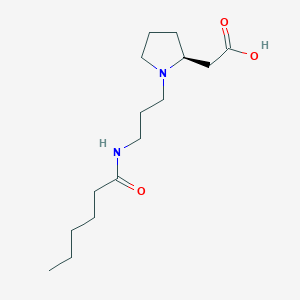
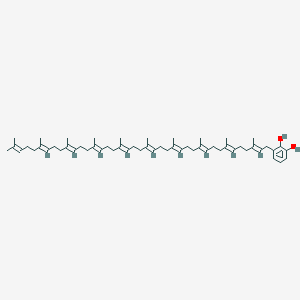
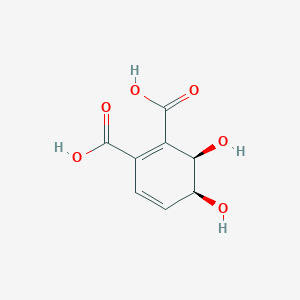

![(2R)-2-amino-3-[(Z)-C-benzyl-N-hydroxycarbonimidoyl]sulfanylpropanoic acid](/img/structure/B1263660.png)
![N-[(E)-(2-methylphenyl)methylideneamino]thiadiazole-4-carboxamide](/img/structure/B1263661.png)
